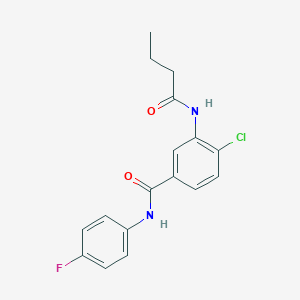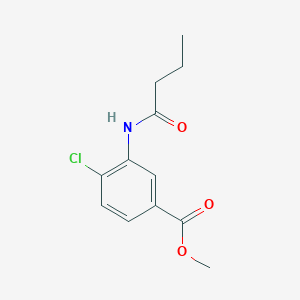![molecular formula C24H24N2O5 B309368 3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide](/img/structure/B309368.png)
3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide, also known as TMCB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide exerts its effects through the modulation of various molecular targets. In cancer cells, 3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide has been shown to induce apoptosis (programmed cell death) by activating the caspase-3 pathway. In the brain, 3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide has been found to modulate the activity of the NMDA receptor by binding to a specific site on the receptor.
Biochemical and Physiological Effects:
3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide has been shown to have a range of biochemical and physiological effects. In cancer cells, 3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide has been found to inhibit cell proliferation and induce apoptosis. In the brain, 3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide has been shown to improve cognitive function and reduce oxidative stress. 3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide has also been found to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide has several advantages for use in lab experiments. It is readily available and can be synthesized in large quantities. It has a relatively low toxicity profile and can be administered orally or intravenously. However, 3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide also has some limitations. It has poor solubility in water, which can make it difficult to administer in some experimental settings. It also has a relatively short half-life, which can limit its effectiveness in some applications.
Zukünftige Richtungen
There are several potential future directions for research on 3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide. One area of interest is the development of novel 3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of 3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide's potential as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Huntington's disease. Additionally, further research is needed to fully understand the molecular mechanisms by which 3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide exerts its effects in cancer cells and the brain.
Synthesemethoden
3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide can be synthesized through a multi-step process that involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-(3-toluidinocarbonyl)phenylamine to yield 3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide.
Wissenschaftliche Forschungsanwendungen
3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, 3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. In neuroscience, 3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide has been found to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. 3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide has also been shown to have potential as a therapeutic agent for the treatment of Parkinson's disease.
Eigenschaften
Produktname |
3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide |
|---|---|
Molekularformel |
C24H24N2O5 |
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
3,4,5-trimethoxy-N-[3-[(3-methylphenyl)carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C24H24N2O5/c1-15-7-5-9-18(11-15)25-23(27)16-8-6-10-19(12-16)26-24(28)17-13-20(29-2)22(31-4)21(14-17)30-3/h5-14H,1-4H3,(H,25,27)(H,26,28) |
InChI-Schlüssel |
LFTWUAUTEYYBMX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Kanonische SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-hydroxy-5-[(phenylsulfonyl)amino]benzoate](/img/structure/B309286.png)


![4-chloro-N-(4-ethoxyphenyl)-3-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B309292.png)
![4-chloro-3-{[(4-methylphenoxy)acetyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B309294.png)
![4-chloro-3-[(ethoxyacetyl)amino]-N-phenylbenzamide](/img/structure/B309296.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-[(ethoxyacetyl)amino]benzamide](/img/structure/B309298.png)
![3-[(ethoxyacetyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B309299.png)
![4-chloro-3-[(ethoxyacetyl)amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B309300.png)
![4-chloro-3-[(3,4-dimethylbenzoyl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B309302.png)
![4-chloro-N-cyclohexyl-3-[(3,4-dimethylbenzoyl)amino]benzamide](/img/structure/B309303.png)
![Ethyl 5-[(3,4-dimethylbenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309304.png)
![N-{2-[(4-chloroanilino)carbonyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B309306.png)
![N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B309308.png)